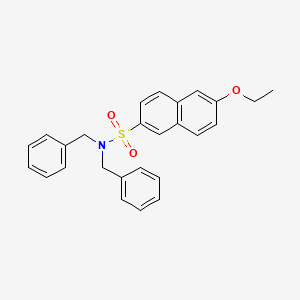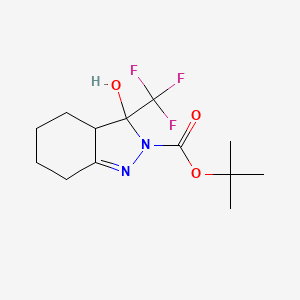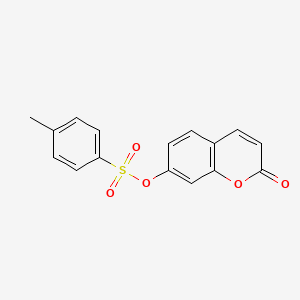
N'-9H-fluoren-9-yl-N,N-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-9H-fluoren-9-yl-N,N-diphenylurea, commonly known as FDU-1, is a chemical compound that has been widely used in scientific research due to its unique properties. FDU-1 is a fluorescent dye that has been used as a probe for studying various biological processes.
Mechanism of Action
The mechanism of action of FDU-1 involves its ability to interact with biological molecules and emit fluorescence. FDU-1 has a high quantum yield, which means that it emits a large amount of fluorescence when excited by light. The fluorescence of FDU-1 can be used to monitor the interaction of the compound with biological molecules.
Biochemical and Physiological Effects:
FDU-1 has been shown to have low toxicity and does not interfere with the normal functioning of cells. It has been used in various in vitro and in vivo experiments without causing any adverse effects. FDU-1 has also been shown to be stable in biological fluids, which makes it suitable for use in experiments involving living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using FDU-1 in lab experiments include its high quantum yield, low toxicity, and stability in biological fluids. FDU-1 is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of using FDU-1 include its limited solubility in water, which can make it difficult to use in aqueous solutions. FDU-1 is also sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of FDU-1 in scientific research. One potential application is in the study of protein-protein interactions. FDU-1 could be used to monitor the binding of proteins to each other and to study the dynamics of protein complexes. Another potential application is in the study of lipid bilayers. FDU-1 could be used to study the properties of lipid bilayers and the interaction of lipids with other molecules. Additionally, FDU-1 could be used in the development of new drugs by studying the interaction of small molecules with biological molecules.
Conclusion:
FDU-1 is a fluorescent dye that has been widely used in scientific research due to its unique properties. It has been used as a probe for studying various biological processes and has been shown to have low toxicity and stability in biological fluids. FDU-1 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of FDU-1 involves the condensation of fluorenone with diphenylurea in the presence of a base. The reaction yields FDU-1 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
FDU-1 has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the interaction of proteins with membranes, the localization of proteins in cells, and the dynamics of lipid bilayers. FDU-1 has also been used to study the binding of drugs to proteins and the interaction of small molecules with DNA.
Properties
IUPAC Name |
3-(9H-fluoren-9-yl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c29-26(28(19-11-3-1-4-12-19)20-13-5-2-6-14-20)27-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUESUQDXVDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5131815.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethyl-1-piperazinyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5131837.png)
![1-chloro-3-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5131840.png)
![1'-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,4'-bipiperidine](/img/structure/B5131851.png)

![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)



